Metyrapol

Vue d'ensemble

Description

Méthodes De Préparation

La préparation du métyrapol implique la synthèse de dérivés de la pyridine. Les voies de synthèse et les conditions réactionnelles pour la production du métyrapol ne sont pas largement documentées dans la littérature disponible. On sait que le métyrapone, un composé apparenté, est synthétisé par une série de réactions chimiques impliquant des dérivés de la pyridine .

Analyse Des Réactions Chimiques

Le métyrapol subit diverses réactions chimiques, notamment :

Oxydation : Le métyrapol peut être oxydé pour former différents produits, selon les réactifs et les conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir le métyrapol en d'autres dérivés.

Substitution : Le métyrapol peut subir des réactions de substitution où un ou plusieurs atomes du cycle pyridinique sont remplacés par d'autres atomes ou groupes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .

Applications de recherche scientifique

Le métyrapol a plusieurs applications de recherche scientifique, notamment :

Chimie : Le métyrapol est utilisé comme précurseur dans la synthèse d'autres dérivés de la pyridine.

Biologie : Le métyrapol est étudié pour ses activités biologiques potentielles et ses interactions avec diverses cibles biologiques.

Médecine : Le métyrapol est étudié pour ses effets thérapeutiques potentiels et son rôle dans la modulation des voies biochimiques.

Industrie : Le métyrapol est utilisé dans la production de divers produits chimiques et comme intermédiaire dans les procédés industriels

Mécanisme d'action

Le mécanisme d'action du métyrapol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le métyrapol est connu pour inhiber l'enzyme stéroïde 11-bêta-monooxygénase, qui joue un rôle crucial dans la synthèse de la cortisol et de la corticostérone. En inhibant cette enzyme, le métyrapol réduit la production de ces corticostéroïdes, ce qui entraîne divers effets physiologiques .

Applications De Recherche Scientifique

Metyrapol has several scientific research applications, including:

Chemistry: this compound is used as a precursor in the synthesis of other pyridine derivatives.

Biology: this compound is studied for its potential biological activities and interactions with various biological targets.

Medicine: this compound is investigated for its potential therapeutic effects and its role in modulating biochemical pathways.

Industry: This compound is used in the production of various chemical products and as an intermediate in industrial processes

Mécanisme D'action

The mechanism of action of metyrapol involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the enzyme steroid 11-beta-monooxygenase, which plays a crucial role in the synthesis of cortisol and corticosterone. By inhibiting this enzyme, this compound reduces the production of these corticosteroids, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Le métyrapol est similaire à d'autres dérivés de la pyridine, tels que le métyrapone et l'aminoglutethimide. Le métyrapol possède des propriétés uniques qui le distinguent de ces composés. Par exemple, l'inhibition spécifique de la stéroïde 11-bêta-monooxygénase par le métyrapol le distingue d'autres dérivés de la pyridine qui peuvent cibler différentes enzymes ou voies .

Les composés similaires comprennent :

Propriétés

IUPAC Name |

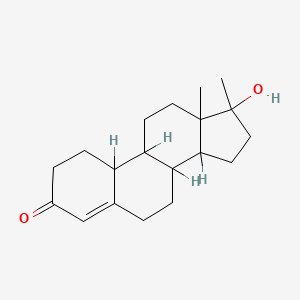

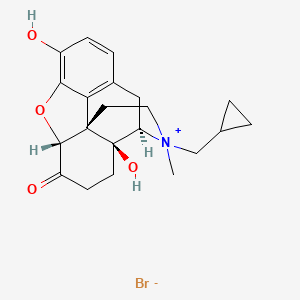

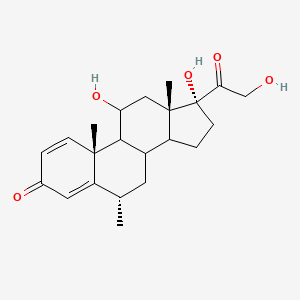

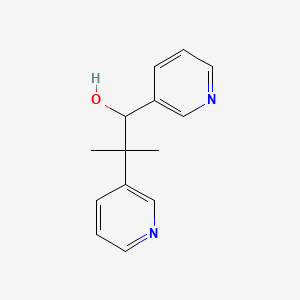

2-methyl-1,2-dipyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10,13,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFNHFXLQJLFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938007 | |

| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-42-1 | |

| Record name | Metyrapol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)